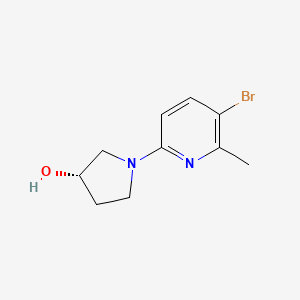
(S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol is a chiral compound that contains a pyrrolidine ring substituted with a brominated methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-methylpyridine and (S)-pyrrolidin-3-ol.
Reaction Conditions: The reaction conditions may include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol group, followed by nucleophilic substitution to introduce the pyrrolidine ring.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the pyridine ring.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, including natural products and agrochemicals.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its interactions with enzymes and receptors.
Material Science: The compound may be explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol depends on its specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The brominated pyridine moiety may play a role in binding to these targets, while the pyrrolidine ring may influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-chloro-6-methylpyridin-2-yl)pyrrolidin-3-ol: Similar structure with a chlorine atom instead of bromine.
(S)-1-(5-fluoro-6-methylpyridin-2-yl)pyrrolidin-3-ol: Similar structure with a fluorine atom instead of bromine.
(S)-1-(5-iodo-6-methylpyridin-2-yl)pyrrolidin-3-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The bromine atom may influence the compound’s reactivity and interactions with molecular targets differently than other halogens.
Properties
IUPAC Name |
(3S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-9(11)2-3-10(12-7)13-5-4-8(14)6-13/h2-3,8,14H,4-6H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPQRZHQNHCEEX-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC(C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)N2CC[C@@H](C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)

![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)
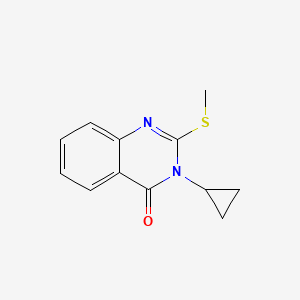
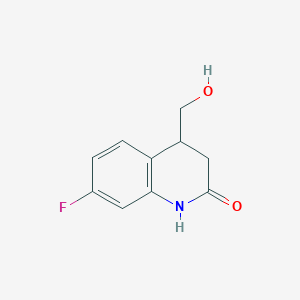
![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)
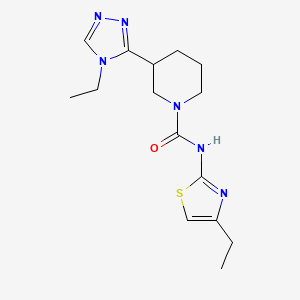
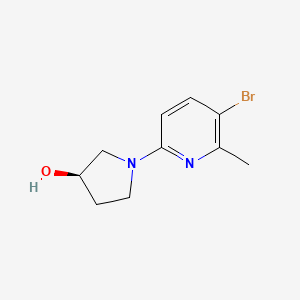
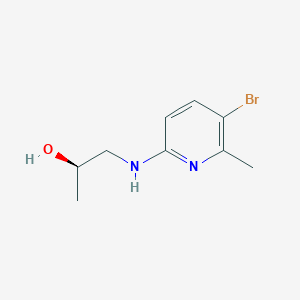
![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)
